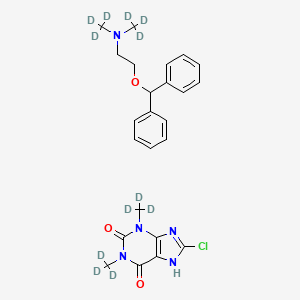![molecular formula C15H15NO3 B12413530 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is a deuterated derivative of a compound that features a catechol moiety and a benzylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and deuterated benzylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with deuterated benzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving catecholamines.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 involves its interaction with molecular targets such as enzymes and receptors. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzylamine group can interact with neurotransmitter receptors, potentially modulating neurological functions.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxyphenylalanine (DOPA): Shares the catechol moiety but differs in the side chain structure.
1-(3,4-Dihydroxyphenyl)-1-propanone: Similar catechol structure but lacks the benzylamine group.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is unique due to the presence of both the catechol and benzylamine groups, which confer distinct chemical and biological properties. The deuterated form also offers advantages in tracing and studying metabolic pathways.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
2-(benzylamino)-2,2-dideuterio-1-(2,3,6-trideuterio-4,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H15NO3/c17-13-7-6-12(8-14(13)18)15(19)10-16-9-11-4-2-1-3-5-11/h1-8,16-18H,9-10H2/i6D,7D,8D,10D2 |
InChI-Schlüssel |
AGZSNLYYVFQQQA-KBBYHVDLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])NCC2=CC=CC=C2)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)








![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)


